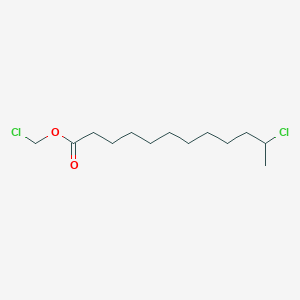
Chloromethyl 11-chlorododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 11-chlorododecanoate is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . This compound is characterized by the presence of a chloromethyl group and a chlorododecanoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 11-chlorododecanoate can be synthesized through the chloromethylation of 11-chlorododecanoic acid. The reaction typically involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 11-chlorododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 11-chlorododecanoic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 11-chlorododecanoic acid.
Hydrolysis: The primary products are 11-chlorododecanoic acid and methanol.
Scientific Research Applications
Chloromethyl 11-chlorododecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 11-chlorododecanoate involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules . The ester group can also undergo hydrolysis, releasing 11-chlorododecanoic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **Chlor
Properties
CAS No. |
80419-07-4 |
|---|---|
Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
chloromethyl 11-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-12(15)9-7-5-3-2-4-6-8-10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChI Key |
SWJDHWAMRFKAJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















